Cas no 175227-30-2 (Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-,3-[1-cyclohexyl-3-[(1,1-dimethylethyl)thio]-3-oxopropoxy]butyl ester,[3R-[1(S*),3R*(R*)]]- (9CI))

Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-,3-[1-cyclohexyl-3-[(1,1-dimethylethyl)thio]-3-oxopropoxy]butyl ester,[3R-[1(S*),3R*(R*)]]- (9CI) structure
175227-30-2 structure
Product Name:Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-,3-[1-cyclohexyl-3-[(1,1-dimethylethyl)thio]-3-oxopropoxy]butyl ester,[3R-[1(S*),3R*(R*)]]- (9CI)
Numero CAS:175227-30-2
MF:C7H5ClF3N
MW:195.569511175156
CID:111931
PubChem ID:2736627
Update Time:2025-04-18

Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-,3-[1-cyclohexyl-3-[(1,1-dimethylethyl)thio]-3-oxopropoxy]butyl ester,[3R-[1(S*),3R*(R*)]]- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-,3-[1-cyclohexyl-3-[(1,1-dimethylethyl)thio]-3-oxopropoxy]butyl ester,[3R-[1(S*),3R*(R*)]]- (9CI)
    • Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-,3-[1-cyclohexyl-3-[(1,1-dimethylethyl)thio]...
    • Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-,3-[1-cyclohexyl-3-[(1,1-dimethylethyl)thio]-3-oxopropoxy]butyl ester,[3R-[
    • 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
    • Pyridine, 3-chloro-2-methyl-5-(trifluoromethyl)-
    • SCHEMBL166766
    • 175277-30-2
    • A812002
    • 175227-30-2
    • FT-0723809
    • AS-5233
    • BB 0260206
    • MFCD00068123
    • 3-Chloro-2-methyl-5-trifluoromethylpyridine
    • AKOS006227991
    • OBKBBQWSQBNOHI-UHFFFAOYSA-N
    • DTXSID20938634
    • EN300-95499
    • FT-0646956
    • SB52589
    • CS-0312787
    • PYRIDINE,3-CHLORO-2-METHYL-5-(TRIFLUOROMETHYL)-
    • Inchi: 1S/C7H5ClF3N/c1-4-6(8)2-5(3-12-4)7(9,10)11/h2-3H,1H3
    • Chiave InChI: NKYBAQUYKRUCIO-UHFFFAOYSA-N
    • Sorrisi: ClC1=CC(C(F)(F)F)=CN=C1C

Proprietà calcolate

  • Massa esatta: 195.00635
  • Massa monoisotopica: 195.006
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 0
  • Complessità: 159
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 2.8
  • Superficie polare topologica: 12.9A^2

Proprietà sperimentali

  • Densità: 1.354g/cm3
  • Punto di ebollizione: 161.879ºC at 760 mmHg
  • Punto di infiammabilità: 51.703ºC
  • Indice di rifrazione: 1.453
  • PSA: 12.89
  • LogP: 3.06220
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd